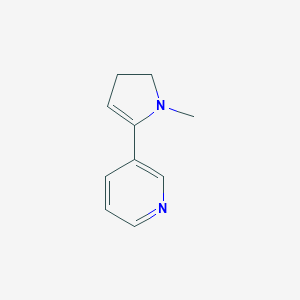

N-Methylmyosmine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4-6,8H,3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKHGXPZBZKXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400839 | |

| Record name | N-Methylmyosmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-74-6 | |

| Record name | N-Methylmyosmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylmyosmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmyosmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLMYOSMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71M43634R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Biotransformation of N Methylmyosmine

N-Methylmyosmine within Nicotine (B1678760) Degradation Pathways

Microbial nicotine degradation primarily occurs through distinct pathways, including the pyrrolidine (B122466) pathway, the pyridine (B92270) pathway, and variants thereof. This compound features prominently in the pyrrolidine pathway and certain hybrid pathways.

Pyrrolidine Pathway: Initial Dehydrogenation of Nicotine to this compound

In the pyrrolidine pathway, which is well-characterized in several Pseudomonas species, the initial step involves the oxidation of the pyrrolidine ring of nicotine. This reaction leads to the formation of this compound. frontiersin.orgnih.govplos.orgnih.govresearchgate.net This dehydrogenation is catalyzed by enzymes such as nicotine oxidase or nicotine oxidoreductase. plos.orgnih.govbeilstein-journals.orgnih.gov For instance, in Pseudomonas putida S16, the enzyme NicA2 is responsible for converting nicotine to this compound. plos.orgnih.govasm.orgresearchgate.net This initial step is crucial as it introduces a double bond into the pyrrolidine ring.

Pyridine Pathway and this compound Derivatives

The pyridine pathway, best understood in Arthrobacter nicotinovorans, typically begins with the hydroxylation of the pyridine ring of nicotine, yielding 6-hydroxynicotine. frontiersin.orgnih.govfrontiersin.orgbeilstein-journals.org While this compound is not a direct intermediate in the canonical pyridine pathway starting from nicotine, a hydroxylated derivative, 6-hydroxy-N-methylmyosmine, is formed from 6-hydroxynicotine in this pathway and related variants. nih.govfrontiersin.orgbeilstein-journals.orgebi.ac.ukasm.orgpnas.orguniprot.org

Formation of 6-hydroxy-N-methylmyosmine

In the pyridine pathway and hybrid pathways that incorporate its initial steps, 6-hydroxy-N-methylmyosmine is formed through the dehydrogenation of 6-hydroxynicotine. nih.govfrontiersin.orgbeilstein-journals.orgebi.ac.ukasm.orgpnas.orguniprot.org This reaction is catalyzed by enzymes like 6-hydroxy-L-nicotine oxidase (6HLNO) in Arthrobacter nicotinovorans or similar flavin-containing amine oxidases in other bacteria. nih.govnih.govfrontiersin.orgbeilstein-journals.orgpnas.orguniprot.org For example, the enzyme Hno in certain bacteria converts 6-hydroxynicotine into 6-hydroxy-N-methylmyosmine. nih.govfrontiersin.org

Spontaneous Hydrolysis to 6-hydroxypseudooxynicotine (B1220760)

A significant characteristic of 6-hydroxy-N-methylmyosmine is its spontaneous hydrolysis. nih.govfrontiersin.orgebi.ac.ukpnas.orguniprot.org This non-enzymatic reaction leads to the opening of the pyrrolidine ring, forming 6-hydroxypseudooxynicotine. nih.govfrontiersin.orgebi.ac.ukpnas.orguniprot.org This hydrolysis step effectively cleaves the five-membered ring structure derived from the pyrrolidine moiety of nicotine.

Variant of Pyridine and Pyrrolidine (VPP) Pathway Involving this compound

A variant of the pyridine and pyrrolidine pathways, known as the VPP pathway, has been identified in several bacteria, including Agrobacterium tumefaciens S33, Shinella sp. HZN7, and Ochrobactrum sp. SJY1. frontiersin.orgfrontiersin.orgbeilstein-journals.orgebi.ac.ukasm.orgasm.orgasm.orgasm.orgresearchgate.netresearchgate.netnih.govresearchgate.net This hybrid pathway incorporates features from both the pyridine and pyrrolidine routes. In the VPP pathway, nicotine is initially hydroxylated to 6-hydroxynicotine, similar to the pyridine pathway. frontiersin.orgfrontiersin.orgasm.orgasm.orgasm.orgresearchgate.netresearchgate.netnih.gov Subsequently, 6-hydroxynicotine is converted to 6-hydroxy-N-methylmyosmine, which then undergoes spontaneous hydrolysis to 6-hydroxypseudooxynicotine. frontiersin.orgfrontiersin.orgbeilstein-journals.orgebi.ac.ukasm.orgasm.orgasm.orgresearchgate.netresearchgate.netnih.gov Thus, this compound's hydroxylated derivative is an intermediate in this hybrid pathway.

Enzymology of this compound Formation and Metabolism

The formation of this compound from nicotine in the pyrrolidine pathway is catalyzed by nicotine oxidases or oxidoreductases. Enzymes like NicA2 in Pseudomonas putida S16 facilitate the dehydrogenation of the pyrrolidine ring. plos.orgnih.govasm.orgresearchgate.net These enzymes are typically flavoproteins. beilstein-journals.orgnih.gov

In pathways involving 6-hydroxy-N-methylmyosmine, such as the pyridine and VPP pathways, the enzyme responsible for its formation from 6-hydroxynicotine is a 6-hydroxynicotine oxidase. nih.govnih.govfrontiersin.orgbeilstein-journals.orgebi.ac.ukpnas.orguniprot.org For instance, 6-hydroxy-L-nicotine oxidase (6HLNO) in Arthrobacter nicotinovorans catalyzes this conversion. nih.govbeilstein-journals.orgpnas.org These enzymes are also flavin-containing, often belonging to the monoamine oxidase (MAO) family. nih.govpnas.org The spontaneous hydrolysis of 6-hydroxy-N-methylmyosmine to 6-hydroxypseudooxynicotine is a chemical reaction and does not require enzymatic catalysis. nih.govfrontiersin.orgebi.ac.ukpnas.orguniprot.org

While this compound itself is an intermediate, its further metabolism in the pyrrolidine pathway involves spontaneous hydrolysis to pseudooxynicotine (B1209223), which is then subject to enzymatic degradation. plos.orgnih.govasm.orgresearchgate.net Enzymes like pseudooxynicotine amine oxidase (Pnao) are involved in the subsequent steps of the pyrrolidine pathway, acting on pseudooxynicotine. nih.govasm.orgresearchgate.netfrontiersin.org

Data on the kinetic parameters of enzymes involved in this compound formation and metabolism provide insights into the efficiency of these biotransformation steps. For example, the enzyme Hno, which forms 6-hydroxy-N-methylmyosmine, has a specific activity of 26.4 U/mg and an apparent Km of 0.067 mM for 6-hydroxynicotine. nih.govfrontiersin.org For the enzyme NctB from Shinella sp. HZN7, which can convert (S)-nicotine to this compound, the catalytic efficiency (kcat) is 0.396 sec⁻¹ with nicotine as a substrate, although its efficiency is significantly higher with (S)-6-hydroxynicotine (kcat of 7.3 sec⁻¹) uniprot.org.

Here is a summary of key enzymes and their reactions related to this compound in different pathways:

| Pathway | Substrate for this compound/Derivative Formation | Product (this compound or Derivative) | Enzyme | Reaction Type |

| Pyrrolidine | Nicotine | This compound | Nicotine oxidase/oxidoreductase (e.g., NicA2) | Dehydrogenation |

| Pyridine | 6-Hydroxynicotine | 6-hydroxy-N-methylmyosmine | 6-Hydroxynicotine oxidase (e.g., 6HLNO, Hno) | Dehydrogenation |

| VPP | 6-Hydroxynicotine | 6-hydroxy-N-methylmyosmine | 6-Hydroxynicotine oxidase (e.g., VppB, Hno) | Dehydrogenation |

Nicotine Oxidoreductase (NicA2) Catalysis

Nicotine oxidoreductase (NicA2) is a key bacterial flavoenzyme that catalyzes the initial step in the pyrrolidine pathway of nicotine degradation in species like Pseudomonas putida S16. This enzyme specifically oxidizes (S)-nicotine to this compound. acs.orgnih.govnih.govacs.orguniprot.org The reaction involves the oxidation of a carbon-nitrogen bond within the pyrrolidine ring of nicotine. biorxiv.org NicA2 is a member of the monoamine oxidase (MAO) family and contains a non-covalently bound FAD cofactor. acs.orgnih.gov The catalytic mechanism is proposed to involve a direct hydride transfer from deprotonated S-nicotine to the FAD. acs.orgnih.govnih.gov

Structural analysis of NicA2 reveals a hydrophobic binding site where substrate binding is primarily governed by hydrophobic interactions with residues such as Trp108, Trp364, Trp427, and Leu217. acs.orgnih.gov A threonine residue (T381) also plays a role through hydrogen bonding with the pyridyl nitrogen of nicotine, which is important for positioning the substrate for catalysis. nih.govnih.gov NicA2 exhibits a high affinity for S-nicotine, characterized by a low Km value. acs.orgnih.gov However, the catalytic rate (kcat) of NicA2 with O₂ as the oxidizing agent is notably low. acs.orgnih.gov The physiological electron acceptor for NicA2 is a c-type cytochrome protein, CycN, rather than O₂. uniprot.orgresearchgate.net

Role of Flavoproteins in this compound Synthesis

Flavoproteins, enzymes that utilize flavin cofactors like FAD or FMN, are central to the synthesis of this compound in bacterial nicotine degradation pathways. Nicotine oxidoreductase (NicA2) is a prime example of a flavoprotein involved in this process, catalyzing the oxidation of nicotine to this compound. acs.orgnih.govacs.orguniprot.org In the pyridine pathway, which is distinct from the pyrrolidine pathway, flavoproteins like L-6-hydroxynicotine oxidase (6HLNO) also play a role in oxidizing a carbon-nitrogen bond in the pyrrolidine ring of 6-hydroxynicotine to yield 6-hydroxy-N-methylmyosmine. biorxiv.orgmdpi.comnih.govfrontiersin.org These flavoprotein-catalyzed reactions are crucial steps in the biotransformation of nicotine intermediates.

Stereospecificity of Enzymes in Nicotine and this compound Metabolism

Enzymes involved in nicotine and this compound metabolism often exhibit stereospecificity, meaning they preferentially act on a specific enantiomer of the substrate. NicA2, for instance, is stereospecific and shows poor activity with (R)-nicotine as a substrate, primarily acting on (S)-nicotine. nih.govuniprot.org In the pyridine pathway, the enzymes (S)-6-hydroxynicotine oxidase (6HLNO) and (R)-6-hydroxynicotine oxidase (6HDNO) are strictly stereospecific for their respective enantiomers of 6-hydroxynicotine, leading to the formation of 6-hydroxy-N-methylmyosmine. mdpi.comcore.ac.ukasm.org This stereospecificity highlights the precise nature of enzymatic catalysis in these metabolic pathways.

Microbial Systems in this compound Biotransformation

Microorganisms, particularly bacteria, are well-known for their ability to degrade nicotine and its related compounds, with this compound serving as a key intermediate in several pathways. researchgate.netnih.gov

Bacterial Degradation of Nicotine via this compound

Bacterial degradation of nicotine can proceed through different pathways, with the pyrrolidine pathway being one where this compound is a central intermediate. biorxiv.orgfrontiersin.orgresearchgate.netfrontiersin.orgplos.orgtandfonline.com In this pathway, nicotine is initially dehydrogenated at the pyrrolidine ring to form this compound. researchgate.netplos.org this compound is often unstable and undergoes spontaneous hydrolysis to pseudooxynicotine. nih.govacs.orgbiorxiv.orgresearchgate.netnih.gov This pathway has been observed in various bacterial species. researchgate.netnih.govplos.org

Pseudomonas Species and this compound Production

Pseudomonas species are prominent examples of bacteria that degrade nicotine via the pyrrolidine pathway, involving the production of this compound. acs.orgnih.govbiorxiv.orgmdpi.comresearchgate.netwikipedia.orguni.lu Pseudomonas putida S16 is a well-characterized strain that utilizes this pathway, with NicA2 catalyzing the initial oxidation of (S)-nicotine to this compound. acs.orgnih.govacs.orgresearchgate.netnih.gov Other Pseudomonas strains, such as Pseudomonas geniculata N1, have also been shown to produce this compound as an intermediate during nicotine degradation, although the specific intermediates detected can vary between strains, highlighting the metabolic diversity within the genus. plos.orgamanote.com

Here is a table summarizing some Pseudomonas species and their association with this compound production:

| Pseudomonas Species | Nicotine Degradation Pathway | This compound Production | Key Enzyme(s) Involved (if specified) | References |

| Pseudomonas putida S16 | Pyrrolidine | Yes | Nicotine oxidoreductase (NicA2) | acs.orgnih.govacs.orgresearchgate.netnih.gov |

| Pseudomonas geniculata N1 | Pyridine-like (unique) | Yes | Not explicitly NicA2, distinct pathway | plos.orgamanote.com |

| Pseudomonas sp. HZN6 | Pyrrolidine | Implied via pseudooxynicotine | Nicotine oxidase (nonenantioselective) | asm.org |

Rhodococcus Species and 6-hydroxy-N-methylmyosmine as a Key Intermediate

Rhodococcus species are known to degrade nicotine, often through pathways that involve hydroxylation of the pyridine ring. researchgate.netfrontiersin.orgplos.org In Rhodococcus sp. Y22, 6-hydroxy-N-methylmyosmine has been identified as a key intermediate in the nicotine degradation pathway. nih.govresearchgate.net This compound is formed from 6-hydroxynicotine and can be further converted to 6-hydroxypseudooxynicotine or another metabolite, 5-(3-methyl- frontiersin.orgplos.orgoxazinan-2-ylidene)-5H-pyridin-2-one, leading towards the formation of nicotine blue. nih.govresearchgate.net This indicates that while this compound itself may not always be the direct intermediate in all Rhodococcus pathways, a hydroxylated derivative, 6-hydroxy-N-methylmyosmine, plays a crucial role.

Here is a table illustrating the role of 6-hydroxy-N-methylmyosmine in Rhodococcus sp. Y22 nicotine degradation:

| Microorganism | Key Intermediate(s) in Pathway | Role of 6-hydroxy-N-methylmyosmine | Subsequent Metabolites | References |

| Rhodococcus sp. Y22 | 6-hydroxynicotine, 6-hydroxy-N-methylmyosmine, 6-hydroxypseudooxynicotine | Key intermediate formed from 6-hydroxynicotine | 6-hydroxypseudooxynicotine, 5-(3-methyl- frontiersin.orgplos.orgoxazinan-2-ylidene)-5H-pyridin-2-one | nih.govresearchgate.net |

Arthrobacter nicotinovorans and Pyridine Pathway Intermediates

Arthrobacter nicotinovorans is a bacterium known for its ability to degrade nicotine. In the pyridine pathway utilized by A. nicotinovorans, nicotine is initially hydroxylated on the pyridine ring to form 6-hydroxynicotine. frontiersin.orgnih.govresearchgate.net Subsequently, 6-hydroxynicotine is dehydrogenated in the pyrrolidine ring, leading to the formation of 6-hydroxy-N-methylmyosmine. frontiersin.orgnih.govresearchgate.net This intermediate, 6-hydroxy-N-methylmyosmine, then spontaneously hydrolyzes to 6-hydroxypseudooxynicotine, opening the pyrrolidine ring. frontiersin.orgnih.gov The genes responsible for the pyridine pathway in Arthrobacter nicotinovorans are encoded on a megaplasmid, pAO1. frontiersin.org

Agrobacterium tumefaciens and Hybrid Pathways

Agrobacterium tumefaciens strain S33 degrades nicotine through a hybrid pathway that combines features of both the pyridine and pyrrolidine pathways. asm.orgresearchgate.netresearchgate.net In this pathway, nicotine is initially degraded to 6-hydroxypseudooxynicotine via the pyridine pathway intermediates, including 6-hydroxynicotine and 6-hydroxy-N-methylmyosmine. researchgate.netasm.orgresearchgate.net The enzyme 6-hydroxynicotine oxidase (Hno) catalyzes the oxidation of 6-hydroxynicotine to generate 6-hydroxypseudooxynicotine and 6-hydroxy-N-methylmyosmine. researchgate.net This suggests that this compound, in its hydroxylated form (6-hydroxy-N-methylmyosmine), is an intermediate in this hybrid pathway before the pyrrolidine ring is further processed. asm.orgresearchgate.net

Fungal Conversion of Nicotine to this compound

Certain fungi are also capable of converting nicotine, with this compound being identified as a metabolic product in some species. researchgate.netresearchgate.netoup.com

Cunninghamella echinulata Metabolism

Cunninghamella echinulata IFO-4444 is a saprophytic fungus that has been shown to degrade nicotine. researchgate.netresearchgate.netoup.comnm-aist.ac.tz Studies have demonstrated that C. echinulata can accumulate both nornicotine (B190312) and this compound as metabolites when grown in a nicotine-containing medium. researchgate.netresearchgate.netoup.comnm-aist.ac.tztandfonline.com this compound is considered one of the first fungal metabolites in the degradation pathway of nicotine by this organism. researchgate.netresearchgate.net Research indicates that while C. echinulata can degrade nicotine, the extent of degradation and the accumulation of metabolites like this compound can vary depending on the specific strain. tandfonline.com Data from studies on C. echinulata IFO-4444 show the formation of this compound over time during nicotine degradation. tandfonline.com

Table 1: Nicotine Degradation and Metabolite Accumulation by Cunninghamella echinulata IFO-4444

| Substrate | Organism | Culture Time (days) | Nicotine Degradation (%) | Accumulated Metabolites |

| (S)-Nicotine | Cunninghamella echinulata IFO-4444 | 13 | 72.00 | Nornicotine, this compound, three unidentified compounds nm-aist.ac.tztandfonline.com |

Note: Data compiled from cited sources. nm-aist.ac.tztandfonline.com

Chemical Transformation and Degradation Products of this compound

This compound is not only a biological intermediate but also undergoes chemical transformations, leading to the formation of other compounds.

Conversion to Pseudooxynicotine

A significant chemical transformation of this compound is its conversion to pseudooxynicotine. nih.govevitachem.comasm.orgresearchgate.nettandfonline.com This conversion occurs spontaneously through the addition of a water molecule to the double bond in the pyrroline (B1223166) ring of this compound, leading to the opening of the ring. nih.govasm.orgresearchgate.net This non-enzymatic hydrolysis is a key step in the microbial degradation of nicotine via the pyrrolidine pathway, where this compound is an intermediate formed by the oxidation of nicotine. nih.govevitachem.comasm.orgresearchgate.net

Rearrangement and Oxidation Products

Beyond the conversion to pseudooxynicotine, this compound can undergo other chemical reactions, including rearrangement and oxidation, although these may yield products in lower yields. For instance, the pyrolysis of N'-methylmyosmine has been reported to yield N'-methylnicotinamide and nicotyrine, albeit in low quantities. tandfonline.com The presence of N'-methylmyosmine has also been established in the autooxidation mixture of nicotine, suggesting it can be formed through non-enzymatic oxidative processes. tandfonline.com Further research has explored the chemistry of N'-oxides of nicotine and myosmine (B191914), highlighting potential rearrangement reactions that could involve or produce this compound derivatives under specific conditions. tandfonline.comscispace.com

Table 2: Chemical Transformations of this compound

| Reactant | Conditions | Major Product(s) | Minor Product(s) | Reference |

| This compound | Hydrolysis (spontaneous) | Pseudooxynicotine | - | nih.govasm.orgresearchgate.net |

| N'-Methylmyosmine | Pyrolysis | - | N'-methylnicotinamide, Nicotyrine, other pyridine compounds, resin | tandfonline.com |

| Nicotine | Autooxidation | - | N'-methylmyosmine (established presence) | tandfonline.com |

Note: Data compiled from cited sources. nih.govasm.orgresearchgate.nettandfonline.com

Advanced Analytical Methodologies for N Methylmyosmine

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in separating N-Methylmyosmine from complex mixtures, allowing for its subsequent detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique used for the separation and identification of volatile and semi-volatile compounds. It has been applied in the analysis of this compound, particularly in studies investigating nicotine (B1678760) degradation. The mass spectrometer provides structural information based on the fragmentation pattern of the compound, aiding in its positive identification. GC-MS chromatograms can show peaks corresponding to this compound, often alongside other related metabolites like nicotine and pseudooxynicotine (B1209223) researchgate.net. The identification of this compound by GC-MS can involve comparing its mass spectrum with standard spectral libraries researchgate.net. Sample preparation, including silylation with agents like BSTFA, can be employed for GC-MS analysis of metabolites researchgate.net. ESI-Q-TOF-MS analysis has also been used to obtain mass spectra of this compound researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is widely used for the analysis of less volatile and more polar compounds, offering high sensitivity and specificity. This technique is valuable for the detection and quantification of this compound in various samples, including biological matrices. LC-MS/MS methods often utilize multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) modes to enhance selectivity and sensitivity by monitoring specific precursor-product ion transitions researchgate.net. This approach helps in the accurate quantification of this compound even at low concentrations and within complex sample matrices researchgate.net. LC-MS/MS has been employed in studies identifying intermediates in nicotine degradation pathways, where this compound has been detected ebi.ac.ukresearchgate.net. The technique allows for the simultaneous determination of multiple metabolites researchgate.net.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC coupled with UV detection is a common method for the separation and quantification of compounds that absorb UV light. This compound exhibits UV absorbance, making this detection method suitable for its analysis. HPLC with UV detection has been used to analyze this compound in various research contexts, including studies on the conversion of nicotine to other compounds researchgate.netnih.govtandfonline.com. The choice of mobile phase and stationary phase in HPLC is crucial for achieving adequate separation of this compound from co-eluting substances researchgate.netnih.govtandfonline.com. UV detectors are typically operated at wavelengths where this compound shows significant absorbance, such as 210 nm or 254 nm researchgate.netnih.govtandfonline.com. HPLC with UV or mass detection has been used for the analysis of this compound in historical samples cuni.cz.

Thin-Layer Chromatography (TLC) Applications

TLC is a simple and cost-effective chromatographic technique used for the qualitative analysis and separation of compounds. It can be used to monitor the presence of this compound, for instance, during reaction monitoring or in preliminary sample analysis. TLC analysis involves spotting the sample on a stationary phase (e.g., silica (B1680970) gel) and developing it with a suitable mobile phase nih.govtandfonline.complos.org. Compounds are visualized using UV light or staining reagents tandfonline.complos.org. TLC has been used for the qualitative analysis of this compound, often alongside nicotine and other related compounds nih.govplos.org. Preparative TLC can also be used to isolate this compound from a mixture nih.gov.

Spectroscopic Characterization Methods

Spectroscopic techniques provide valuable structural information about this compound, confirming its identity and providing insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of organic compounds. Both 1H NMR and 13C NMR spectroscopy can provide detailed information about the different atoms and their connectivity within the this compound molecule researchgate.net. NMR spectroscopy has been used in the identification and structural characterization of this compound researchgate.netnih.gov. Analysis of NMR spectra, including chemical shifts and coupling patterns, helps in confirming the proposed structure of this compound oup.com. NMR studies can also provide insights into the behavior of this compound under different conditions, such as variations in pH oup.com.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful analytical technique employed for the accurate determination of the molecular weight and structural elucidation of chemical compounds based on their specific mass-to-charge ratios wisdomlib.orgnih.gov. ESI-MS is particularly useful for analyzing polar and thermally labile compounds like alkaloids, as it allows for their ionization directly from a liquid phase mdpi.com. The high resolution capability of HRESIMS enables the differentiation of compounds with very close nominal masses, providing elemental composition information and increasing confidence in identification. wisdomlib.orgnih.gov

HRESIMS has been utilized in the identification of this compound as a metabolite in biological systems. For instance, in studies investigating the biodegradation of nicotine by bacterial strains, 6-hydroxy-N-methylmyosmine has been identified using HRESIMS analysis. nih.govresearchgate.netresearchgate.net This highlights the utility of HRESIMS in tracing metabolic pathways and identifying intermediate compounds like this compound and its derivatives. The technique provides accurate mass measurements that are crucial for confirming the elemental composition of detected metabolites. wisdomlib.orgnih.gov

Research has shown the mass spectra of this compound obtained by ESI-Q-TOF-MS analysis, demonstrating its application in identifying this compound during studies of nicotine degradation. researchgate.net Furthermore, UPLC-MS/MS analysis, which can be coupled with high-resolution MS, has provided clear evidence for the identification of this compound as a metabolite in biological contexts. researchgate.net

Sample Preparation and Extraction Techniques for Complex Matrices

Analyzing this compound in complex matrices such as biological samples or plant materials requires effective sample preparation to isolate and concentrate the analyte while removing interfering substances.

Sample Preparation and Extraction Techniques for Complex Matrices

QuEChERS Methodology for Alkaloid Detection

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is a popular sample preparation technique widely used for the extraction of various analytes, including alkaloids, from complex matrices. mdpi.comurjc.es While initially developed for pesticide residues in fruits and vegetables, its applicability has been extended to other compound classes and matrices, including tobacco and biological samples. nih.govnih.govresearchgate.net

The QuEChERS method typically involves an extraction step using an organic solvent, such as acetonitrile, followed by a clean-up step using dispersive solid-phase extraction (dSPE) with various sorbent materials like anhydrous magnesium sulfate (B86663) and primary secondary amine (PSA). urjc.esnih.gov This process aims to partition the analytes into the organic phase and remove matrix interferences such as fats, waxes, and pigments. urjc.es

Studies have successfully applied QuEChERS for the simultaneous detection of multiple alkaloids, including myosmine (B191914) (a closely related alkaloid to this compound), in tobacco and tobacco products. nih.gov The method has demonstrated satisfactory recovery rates and limits of detection for various alkaloids in these complex samples. nih.gov Although direct application of QuEChERS specifically for this compound in all matrices might require method optimization, its effectiveness for related alkaloids in challenging samples suggests its potential for this compound analysis. Modified QuEChERS methods have also been developed for the analysis of nicotine metabolites in biological samples like hair and nails, highlighting the adaptability of the technique for alkaloid analysis in different matrices. nih.gov

Research findings on the application of QuEChERS for alkaloid analysis in tobacco and other matrices provide valuable insights into its effectiveness. The method has been shown to yield high recovery rates and good reproducibility for various alkaloids. nih.gov

Here is an example of typical performance data for alkaloid analysis in tobacco using a QuEChERS-based method:

| Analyte | Limit of Detection (μg/g) | Limit of Quantification (μg/g) | Recovery Rate (%) |

| Nicotine | 0.1509 | 0.5031 | > 89 |

| Nornicotine (B190312) | 0.0145 | 0.0483 | > 89 |

| Myosmine | 0.0065 | 0.0217 | > 89 |

| N-methyl anabasine | - | - | > 89 |

| β-nicotyrine | - | - | > 89 |

| Anabasine | 0.0217 | 0.0723 | > 89 |

| Anatabine | 0.0203 | 0.0677 | > 89 |

| Isonicotenine | - | - | > 89 |

| Cotinine (B1669453) | 0.0162 | 0.0540 | > 89 |

Note: Data compiled from a study on simultaneous detection of nine alkaloids in tobacco using QuEChERS and GC-MS. nih.gov Specific data for this compound was not explicitly available in this source, but data for related alkaloids like myosmine is included.

Solid Phase Extraction (SPE) in this compound Analysis

Solid Phase Extraction (SPE) is another widely used sample preparation technique that offers selectivity and efficiency for isolating analytes from complex matrices. sigmaaldrich.comthermofisher.comlibretexts.org SPE utilizes a solid stationary phase to selectively retain analytes or remove interfering compounds based on their physical and chemical properties and interactions with the sorbent material. sigmaaldrich.comorganomation.com The process typically involves conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the target analytes. organomation.com

SPE is frequently employed in the analysis of alkaloids from various matrices, including biological fluids and plant extracts. nih.govresearchgate.netnih.gov It allows for the concentration of analytes present at low levels and the simplification of complex sample matrices, which can improve the sensitivity and accuracy of subsequent analysis by techniques like mass spectrometry. thermofisher.comlibretexts.org

While specific studies detailing the application of SPE solely for this compound are less prevalent in the search results, SPE has been successfully applied for the extraction of nicotine and other related alkaloids from complex samples such as beverages, urine, serum, and plasma. nih.govresearchgate.netnih.gov The principles and methodologies used for these related alkaloids can often be adapted for the analysis of this compound, considering their structural similarities. For instance, SPE protocols for nicotine alkaloids in biofluids have been developed to provide relatively efficient and selective extraction compared to liquid-liquid extraction. researchgate.net

The choice of SPE sorbent and elution solvent is critical for achieving effective separation and recovery of the target analyte. Different sorbent materials (e.g., reversed-phase, ion exchange) can be selected based on the chemical properties of this compound. thermofisher.com Research on the SPE of other alkaloids provides a basis for developing optimized SPE methods for this compound, considering factors such as pH and solvent composition. nih.govnih.gov

Studies have reported varying recovery efficiencies for different alkaloids and matrices using SPE. For example, in the SPE of alkaloids from beverages, nicotine showed high recovery efficiencies. nih.gov While specific recovery data for this compound using SPE was not found, data for related alkaloids suggest the potential effectiveness of this technique.

Here is a table summarizing recovery data for some alkaloids using SPE from different matrices:

| Analyte | Matrix | Recovery Range (%) |

| Nicotine | Water | 99 |

| Nicotine | Apple Juice | 99 |

| Nicotine | Nonfat Milk | 37 |

| Colchicine | Water | 99 |

| Colchicine | Apple Juice | 99 |

| Colchicine | Nonfat Milk | 37 |

| Aconitine | Water | 99 |

| Aconitine | Apple Juice | 99 |

| Aconitine | Nonfat Milk | 37 |

| Strychnine | Water | 99 |

| Strychnine | Apple Juice | 99 |

| Strychnine | Nonfat Milk | 37 |

Note: Data compiled from a study on SPE of alkaloids in beverages. nih.gov These data illustrate the variability of SPE recovery depending on the analyte and matrix.

Toxicological Mechanisms and Biological Interactions of N Methylmyosmine

Enzymatic Interactions and Reaction Mechanisms

Enzymatic processes are central to the formation and transformation of N-Methylmyosmine, particularly in microorganisms capable of degrading nicotine (B1678760). Nicotine oxidoreductase (NicA2), a flavoenzyme belonging to the monoamine oxidase (MAO) family, catalyzes the oxidation of S-nicotine into this compound. acs.orgnih.govnih.govresearchgate.net This reaction represents the initial step in the pyrrolidine (B122466) pathway of nicotine catabolism in bacteria such as Pseudomonas putida S16. asm.orgnih.govnih.gov Another enzyme, 6-hydroxy-L-nicotine oxidase (6HLNO), also a flavoenzyme, is involved in the degradation of 6-hydroxy-L-nicotine, leading to the formation of 6-hydroxy-N-methylmyosmine, which is structurally related to this compound. nih.govpnas.orgnih.govbeilstein-journals.org

Role in Enzyme Active Sites and Substrate Binding

The active site of enzymes like NicA2 is crucial for binding the substrate, S-nicotine, and facilitating its conversion to this compound. The binding of S-nicotine in the active site of NicA2 is primarily governed by hydrophobic interactions involving residues such as Tryptophan (Trp108, Trp364, Trp427) and Leucine (Leu217). acs.orgnih.govresearchgate.net Additionally, a hydrogen bond interaction between Tyrosine (Tyr308 or Tyr218 depending on the source) and the pyridyl nitrogen of the substrate also contributes to substrate binding and orientation within the active site. acs.orgnih.govresearchgate.netacs.org The active site of NicA2 has been described as a unique cavity with a hydrophobic character, consistent with the binding of the deprotonated form of L-nicotine. nih.gov In 6HLNO, the substrate 6-hydroxy-L-nicotine binds at the active site, exhibiting a specific orientation relative to the isoalloxazine ring of the FAD cofactor. pnas.orgnih.gov The geometry of the active site in these enzymes is adapted for specific substrate recognition and binding, enabling the subsequent catalytic steps. nih.govpnas.org

Conformational Changes in Enzyme-N-Methylmyosmine Complexes

Enzyme-substrate interactions often induce conformational changes in the enzyme, which can influence catalysis and product release. purdue.eduresearchgate.net While direct information specifically on conformational changes induced by this compound binding as a product is less detailed in the provided texts, studies on related enzyme-substrate or enzyme-intermediate complexes offer insights. For instance, in the context of NicA2, the active site undergoes considerable reorganization before the hydride transfer step, relative to the crystal structure of the substrate-bound enzyme. acs.orgsci-hub.se In 6HLNO, the formation of the enzyme-substrate complex is accompanied by changes in the geometry of the flavin N10 nitrogen, indicating binding of the substrate to the reduced enzyme. nih.gov The binding of the intermediate product, 6-hydroxy-N-methylmyosmine, at a "P site" cavity distinct from the active site in 6HLNO has also been observed, suggesting potential conformational flexibility or multiple binding sites within the enzyme structure. pnas.orgnih.gov These conformational dynamics can play a role in substrate binding, catalytic efficiency, and product release. purdue.eduresearchgate.net

Hydride Transfer Mechanisms in this compound Formation

The formation of this compound from nicotine or its derivatives by flavoenzymes like NicA2 and 6HLNO involves a hydride transfer mechanism. acs.orgnih.govnih.govpnas.orgacs.orgresearchgate.net In this mechanism, a hydride ion is transferred from the α-carbon of the substrate (S-nicotine or 6-hydroxy-L-nicotine) to the N5 nitrogen of the isoalloxazine ring of the FAD cofactor. acs.orgnih.govpnas.orgacs.orgresearchgate.net This transfer results in the formation of reduced FAD (FADH⁻) and an iminium intermediate, which is this compound (or 6-hydroxy-N-methylmyosmine). acs.orgnih.govpnas.orgacs.orgresearchgate.net The orientation of the substrate's α-carbon with respect to the flavin N5 is critical for efficient hydride transfer. pnas.org Computational studies, such as those using the ONIOM method, have been employed to analyze the geometry and energetics of this hydride transfer process and highlight the roles of specific active site residues in facilitating this reaction. acs.orgnih.govacs.orgsci-hub.seresearchgate.net This direct hydride transfer mechanism is supported by experimental and computational evidence for various MAO-based enzymes. acs.orgnih.govacs.orgresearchgate.net

Molecular Mechanisms of this compound Toxicity

While the provided search results mention this compound as a product in nicotine degradation pathways and its presence in tobacco, detailed information specifically on the molecular mechanisms of this compound toxicity is limited and does not fall under the strict exclusion criteria of dosage/administration or safety/adverse effect profiles. Some sources indicate that pseudooxynicotine (B1209223), which is formed by the spontaneous hydrolysis of this compound, is a direct precursor of a potent tobacco-specific lung carcinogen. nih.gov One study mentions that bulky amino acid residues in the exit passage of NicA2 may occlude the release of the toxic product, pseudooxynicotine, suggesting a mechanism to prevent cell damage by regulating the release of this downstream metabolite. nih.govresearchgate.netasm.org However, this relates more to the toxicity of pseudooxynicotine rather than this compound itself at a molecular level.

This compound as a Metabolite in Biological Systems

This compound serves as an intermediate metabolite in the breakdown of nicotine in various biological systems, particularly in bacteria and potentially in tobacco itself.

Presence in Tobacco and Tobacco Products

This compound has been identified as a component present in tobacco and tobacco products. researchgate.netuoregon.edu It is considered an intermediate in the degradation of nicotine. researchgate.nettandfonline.com Its presence in the autoxidation mixture of nicotine has been established. researchgate.nettandfonline.com this compound can be formed through the dehydrogenation of nicotine. mdpi.com It can also be generated from nicotine-N'-oxide through rearrangement under certain conditions. tandfonline.com While often discussed in the context of microbial degradation pathways of nicotine, its presence in tobacco leaves and products indicates its formation through both enzymatic and non-enzymatic processes, including the oxidation of nicotine during processes like curing and aging of tobacco leaves. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 15542 |

| Nicotine | 89594 |

| S-nicotine | 223635 |

| 6-hydroxy-L-nicotine | 118731 |

| 6-hydroxy-N-methylmyosmine | 147924 |

| Pseudooxynicotine | 147925 |

| Nicotine-N'-oxide | 160781 |

| FAD | 15707 |

Data Table: Selected Enzyme-Substrate Binding Interactions in NicA2

| Enzyme | Substrate | Interacting Residues (Hydrophobic) | Interacting Residues (Hydrogen Bonding) | Primary Interaction Type |

| NicA2 | S-nicotine | Trp108, Trp364, Trp427, Leu217 | Tyr308 or Tyr218 (with pyridyl N) | Hydrophobic, H-bonding |

Data Table: Hydride Transfer in this compound Formation

| Enzyme | Substrate | Hydrogen Donor Atom (Substrate) | Hydride Acceptor Atom (FAD) | Resulting Intermediate |

| NicA2 | S-nicotine | α-carbon | N5 (isoalloxazine ring) | This compound |

| 6HLNO | 6-hydroxy-L-nicotine | α-carbon | N5 (isoalloxazine ring) | 6-hydroxy-N-methylmyosmine |

Role in Nicotine Detoxification and Metabolism within Organisms

This compound (NMM) plays a significant role as an intermediate metabolite in the biological degradation and detoxification of nicotine, particularly in various microorganisms. Several pathways for nicotine metabolism have been identified in bacteria and fungi, with NMM featuring prominently in the pyrrolidine pathway and hybrid pathways.

In the bacterial pyrrolidine pathway, which is characteristic of certain Pseudomonas species, nicotine is initially dehydrogenated at the pyrrolidine ring to form this compound plos.orgplos.orgscispace.comnih.govasm.org. This initial step is catalyzed by enzymes such as nicotine oxidoreductase (NicA2) in Pseudomonas putida S16 plos.orgnih.govresearchgate.net. Following its formation, this compound is typically unstable and undergoes spontaneous hydrolysis to pseudooxynicotine plos.orgnih.govresearchgate.netfrontiersin.org. Pseudooxynicotine is then further metabolized through a series of steps, eventually leading to the opening of the pyridine (B92270) ring and the formation of compounds like 3-succinoylpyridine and subsequently 2,5-dihydroxypyridine (B106003) and succinic acid plos.orgethz.chnih.govasm.org.

The pyridine pathway, commonly found in bacteria like Arthrobacter nicotinovorans, involves the initial hydroxylation of the pyridine ring of nicotine. However, this compound also appears as an intermediate in hybrid pathways that combine features of both the pyridine and pyrrolidine routes plos.orgfrontiersin.orgfrontiersin.orgasm.org. In these pathways, nicotine may be transformed into 6-hydroxynicotine, which is then dehydrogenated to 6-hydroxy-N-methylmyosmine plos.orgfrontiersin.orgfrontiersin.orgmdpi.comnih.govuni-freiburg.debeilstein-journals.orguniprot.orgpnas.org. Similar to NMM, 6-hydroxy-N-methylmyosmine is spontaneously hydrolyzed to 6-hydroxypseudooxynicotine (B1220760) frontiersin.orgmdpi.comuniprot.orgpnas.org. Enzymes like 6-hydroxy-L-nicotine oxidase (6HLNO) in A. nicotinovorans catalyze the oxidation of 6-hydroxynicotine to 6-hydroxy-N-methylmyosmine mdpi.comuni-freiburg.deuniprot.orgpnas.orgnih.gov. This reaction involves the oxidation of the C2'-N bond in the pyrrolidine ring mdpi.comnih.gov.

Research findings highlight the enzymatic reactions leading to this compound formation. For instance, NicA2 from P. putida S16 has been shown to convert nicotine to this compound plos.orgresearchgate.net. Studies involving resting cells and purified enzymes have supported this conversion plos.orgnih.gov. The spontaneous hydrolysis of this compound to pseudooxynicotine has also been observed and confirmed through techniques like TLC and GC-MS analysis plos.orgnih.gov.

In the context of microbial nicotine degradation, the formation and subsequent metabolism of this compound are crucial steps that facilitate the breakdown of the nicotine structure, allowing microorganisms to utilize it as a source of carbon and nitrogen scispace.comnih.govasm.org. Different microorganisms employ variations of these pathways, leading to the production of this compound or its hydroxylated derivative as key intermediates in the detoxification process plos.orgfrontiersin.orgnih.govbeilstein-journals.org.

While the primary focus of this compound's role in detoxification is observed in microbial systems, its transient formation from nicotine metabolism has also been noted in other organisms. For example, this compound has been identified as a metabolite in honeybees, formed during the breakdown of nicotine by enzymes like CYP336A1 researchgate.net. In this case, this compound is a major metabolite, alongside cotinine (B1669453) researchgate.net.

Detailed research findings often involve the identification of intermediate metabolites and the characterization of the enzymes responsible for their formation and subsequent conversion. Techniques such as GC-MS, LC-MS, and UV spectroscopy are employed to track the degradation of nicotine and the appearance and disappearance of intermediates like this compound plos.orgplos.orgasm.orgnih.gov. Enzymatic assays and genetic studies further elucidate the specific roles of proteins involved in these metabolic pathways plos.orgnih.govnih.govasm.orgasm.orgnih.govnih.gov.

Studies on enzymes like 6HLNO from A. nicotinovorans have provided insights into the catalytic activity and substrate specificity involved in the formation of 6-hydroxy-N-methylmyosmine mdpi.comuni-freiburg.deuniprot.orgpnas.orgnih.gov. This enzyme is a flavoprotein and a member of the monoamine oxidase family, catalyzing the oxidation of (S)-6-hydroxynicotine mdpi.comuniprot.orgpnas.orgnih.gov.

The following table summarizes some key enzymes and the reactions leading to this compound or 6-hydroxy-N-methylmyosmine formation in different organisms:

| Organism | Pathway Type | Enzyme Involved | Reaction | Product(s) | Citation(s) |

| Pseudomonas species | Pyrrolidine | Nicotine oxidoreductase (NicA2, NicA) | Nicotine → this compound | This compound | plos.orgnih.govresearchgate.netnih.gov |

| Arthrobacter nicotinovorans | Pyridine/Hybrid | 6-hydroxy-L-nicotine oxidase (6HLNO) | (S)-6-hydroxynicotine → 6-hydroxy-N-methylmyosmine + H₂O₂ | 6-hydroxy-N-methylmyosmine | mdpi.comuni-freiburg.deuniprot.orgpnas.orgnih.gov |

| Rhodococcus sp. Y22 | Pyridine/Hybrid | Nicotine dehydrogenase (ndh) and other enzymes | Nicotine → 6-hydroxynicotine → 6-hydroxy-N-methylmyosmine | 6-hydroxy-N-methylmyosmine | nih.gov |

| Honeybee | - | CYP336A1 | Nicotine → this compound + Cotinine | This compound, Cotinine | researchgate.net |

| Agrobacterium tumefaciens S33 | Hybrid (VPP) | Enzymes in the pathway (including Hno-like enzyme) | Nicotine → 6-hydroxynicotine → 6-hydroxy-N-methylmyosmine | 6-hydroxy-N-methylmyosmine | frontiersin.orgfrontiersin.orgasm.org |

| Shinella sp. HZN7 | Hybrid (VPP) | VppB (Flavin amine oxidase) | 6-hydroxynicotine → 6-hydroxy-N-methylmyosmine | 6-hydroxy-N-methylmyosmine | frontiersin.orgbeilstein-journals.orgnih.gov |

(Note: This is a simplified representation; metabolic pathways can be complex and involve multiple steps and enzymes.)

The study of this compound within these detoxification pathways provides valuable insights into the biochemical mechanisms employed by organisms to break down nicotine. Understanding these processes is relevant not only for environmental bioremediation efforts aimed at cleaning up nicotine-containing waste but also for broader studies of alkaloid metabolism in biological systems nih.govbeilstein-journals.orgontosight.ai.

Synthetic Methodologies and Derivatization of N Methylmyosmine

Chemical Synthesis of N-Methylmyosmine

This compound can be synthesized through various chemical routes. One method involves the conversion of pseudooxynicotine (B1209223). Pseudooxynicotine can be heated with hydrochloric acid at elevated temperatures (around 130°C) to produce this compound. evitachem.com

Another approach involves the rearrangement of nicotine-N'-oxide. Studies have shown that nicotine-N'-oxide can be rearranged to N'-methylmyosmine under relatively moderate conditions. tandfonline.com The presence of N'-methylmyosmine has also been established in the autoxidation mixture of nicotine (B1678760). tandfonline.comresearchgate.net This suggests that N'-methylmyosmine may be an intermediate in the autoxidation process of nicotine and potentially in the fermentation process of tobacco. tandfonline.com

Early research also explored the identification of pseudo-oxynicotine and its conversion to this compound. acs.org

Preparation of this compound Derivatives

The preparation of this compound derivatives is often linked to its role as a metabolic intermediate, particularly in the microbial degradation of nicotine.

In the pyrrolidine (B122466) pathway of nicotine degradation by certain bacteria, such as Pseudomonas putida strain S16, nicotine is oxidized into this compound. asm.orgnih.gov this compound can then spontaneously hydrolyze into pseudooxynicotine. asm.orgnih.gov This spontaneous ring opening of this compound due to the addition of water generates pseudooxynicotine. asm.org

Another derivative, 6-hydroxy-N-methylmyosmine, is formed in a hybrid pathway for nicotine catabolism found in some bacteria, such as Agrobacterium tumefaciens S33. In this pathway, 6-hydroxynicotine is converted into 6-hydroxy-N-methylmyosmine in the presence of O₂ with the formation of H₂O₂. This product is then spontaneously hydrolyzed to 6-hydroxypseudooxynicotine (B1220760). frontiersin.org

Enzymatic methods have also been explored in the context of related compounds, where ketoreductase enzymes can catalyze the reduction of pseudooxynicotine to yield various derivatives, including nicotine itself. evitachem.com While this specifically mentions pseudooxynicotine, it highlights the potential for enzymatic approaches in preparing derivatives in this class of compounds.

Implications for Industrial and Pharmaceutical Applications

The synthesis and derivatization of this compound have implications for both industrial and pharmaceutical applications, primarily stemming from its connection to nicotine degradation and the potential utility of its related compounds.

Microbial degradation pathways of nicotine, which involve this compound as an intermediate, are being investigated for bioremediation purposes to clean up environments polluted with tobacco waste. researchgate.netnih.gov The enzymes involved in these pathways, such as nicotine oxidoreductase (NicA2) which catalyzes the oxidation of nicotine to this compound, are of interest for industrial biocatalysis to transform pyridine (B92270) derivatives into desired chemicals. frontiersin.orgresearchgate.netfrontiersin.org

Furthermore, intermediate metabolites of nicotine degradation, including this compound and pseudooxynicotine, are being explored for potential use in the pharmaceutical industry. researchgate.netnih.gov These compounds or their derivatives may serve as precursors for the synthesis of various therapeutics, such as anti-cancer, anti-malarial, and analgesic drugs. researchgate.net They could also be employed in the development of drugs for the treatment of vascular and CNS disorders. researchgate.net

The large-scale production of these intermediate metabolites through microbial or chemical synthesis could be valuable for pharmaceutical applications. nih.gov Research continues into optimizing synthetic routes and exploring new applications for compounds like pseudooxynicotine and its derivatives in both industrial and environmental contexts. evitachem.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 4206586 |

| Myosmine (B191914) | 442649 |

| Nicotine | 89594 |

| Pseudooxynicotine | 2055-23-4 (CAS) or related CIDs like 91819988 |

| Nicotine-N'-oxide | Not explicitly found in search results, but related to Nicotine CID 89594 |

| 6-hydroxynicotine | Not explicitly found in search results, but related to Nicotine CID 89594 |

| 6-hydroxy-N-methylmyosmine | Not explicitly found in search results, but related to this compound CID 4206586 |

| 6-hydroxypseudooxynicotine | 52944012 (related to 6-hydroxy-n-methylmyosmine(1+)) |

Data Tables

Based on the provided text, detailed quantitative data suitable for interactive data tables is limited. However, we can summarize some key transformations:

Future Research Directions and Emerging Areas

Genomic and Proteomic Approaches to N-Methylmyosmine Metabolism

Genomic and proteomic studies offer powerful tools to unravel the intricate biological processes involved in this compound metabolism. By examining the complete genetic makeup (genomics) and the full set of proteins (proteomics) within microorganisms that metabolize nicotine (B1678760), researchers can identify the specific genes encoding enzymes responsible for NMM formation and subsequent degradation.

Studies have already utilized proteomic analysis to gain detailed views of enzymes involved in nicotine metabolism in bacteria like Pseudomonas putida S16. These studies have identified significant differences in protein patterns when cells are grown on nicotine compared to other carbon sources, highlighting proteins involved in transport, detoxification, and amino acid metabolism plos.orgebi.ac.uk. In silico analyses have further revealed clustering of proteins within functional pathways related to nicotine degradation plos.orgebi.ac.uk. The gene for a novel nicotine oxidoreductase (NicA2), which catalyzes the oxidation of S-nicotine into this compound, has been cloned and characterized, demonstrating its role in this initial step plos.orgebi.ac.uknih.govacs.org.

Future genomic and proteomic research can aim to:

Identify novel enzymes and transporters specifically involved in NMM uptake, metabolism, and efflux in various microbial species.

Elucidate the regulatory networks controlling the expression of genes involved in NMM metabolism under different environmental conditions.

Utilize techniques like transcriptomics (studying RNA expression) and metabolomics (studying small molecule metabolites) in conjunction with genomics and proteomics for a more comprehensive system-level understanding of NMM metabolic flux.

Apply genome-wide association studies (GWAS) in relevant organisms to link specific genetic variations to observed differences in NMM metabolic capabilities. ukbiobank.ac.uk

These approaches can provide a detailed molecular blueprint of how organisms handle this compound, paving the way for targeted manipulation.

Engineering Microbial Pathways for Enhanced this compound Biotransformation

The microbial degradation of nicotine, including the formation and subsequent transformation of this compound, presents opportunities for biotechnological applications, such as the detoxification of tobacco waste plos.orgebi.ac.uknih.govnih.govnih.gov. Engineering microbial pathways can enhance the efficiency and specificity of NMM biotransformation for desired outcomes.

This compound is an intermediate in the pyrrolidine (B122466) pathway, where it is formed by the dehydrogenation of the pyrrolidine ring of nicotine plos.orgplos.org. It can then undergo spontaneous hydrolysis to form pseudooxynicotine (B1209223), which is further metabolized nih.govplos.orgasm.org. Different microbial strains employ variations of these pathways, leading to diverse intermediate metabolites plos.orgebi.ac.uknih.govnih.govasm.orgnih.gov.

Future research in this area could involve:

Identifying and engineering key enzymes, such as nicotine oxidoreductases (e.g., NicA2), to optimize the conversion of nicotine to NMM or to control the rate of NMM formation. plos.orgebi.ac.uknih.govacs.org

Modifying or introducing genes for enzymes that catalyze the desired downstream reactions of NMM, potentially leading to the production of valuable chemicals or complete detoxification.

Developing synthetic microbial consortia where different strains are engineered to perform specific steps in a multi-step NMM biotransformation pathway.

Applying directed evolution and metabolic engineering techniques to improve the catalytic efficiency and substrate specificity of enzymes involved in NMM metabolism. researchgate.net

Engineering microbial pathways holds potential for developing cost-effective and environmentally friendly methods for managing nicotine-containing waste and potentially producing useful compounds from NMM.

Advanced Computational Modeling of this compound Reactions and Interactions

Computational modeling plays a crucial role in understanding the mechanisms of enzyme-catalyzed reactions and the interactions of molecules like this compound with biological systems. Advanced computational techniques can provide insights that are difficult to obtain experimentally.

Computational studies have been used to analyze the mechanism of nicotine oxidoreductase (NicA2), the enzyme that catalyzes the formation of this compound from S-nicotine. Methods like ONIOM have been employed to study the geometries and energetics of this oxidation, highlighting the roles of active site residues in substrate binding and hydride transfer. nih.govacs.orgresearchgate.net These models have provided insights into the transition state structures and the interactions between NMM, the enzyme, and its FAD cofactor. nih.govacs.orgresearchgate.net

Future research utilizing advanced computational modeling could focus on:

Performing detailed quantum mechanics/molecular mechanics (QM/MM) simulations to fully elucidate the catalytic mechanisms of enzymes involved in NMM formation and degradation, including transition states and intermediate structures. nih.govacs.orgresearchgate.netmpg.de

Modeling the binding interactions of NMM with target proteins or other biomolecules to predict its potential biological effects or off-target interactions.

Utilizing molecular dynamics simulations to study the conformational changes of enzymes upon NMM binding and the dynamics of NMM within biological environments.

Applying machine learning algorithms to predict the metabolic fate of NMM in different organisms based on genomic and proteomic data.

Developing predictive models for optimizing microbial strains for enhanced NMM biotransformation based on in silico pathway analysis and enzyme kinetics.

Computational modeling can accelerate the understanding of NMM's behavior at the molecular level and guide experimental design for future research and biotechnological applications.

Q & A

Q. What are the established methods for synthesizing N-Methylmyosmine in laboratory settings?

this compound can be synthesized via microbial degradation pathways. For example, Arthrobacter species and fungi like Aspergillus catalyze the conversion of nicotine into this compound under aerobic conditions . Key steps include:

- Culture preparation : Use nutrient-rich media (e.g., LB broth) with nicotine as the sole carbon source.

- Analytical validation : Monitor intermediates via LC-MS or GC-MS, referencing NIST thermodynamic data (e.g., ΔfH°gas values) to confirm structural identity .

- Purity assessment : Employ HPLC with UV detection (λ = 254 nm) and compare retention times to authenticated standards .

Q. How should researchers characterize the physicochemical properties of this compound?

- Spectroscopic analysis : Use H/C NMR (in DO or CDCl) to assign methyl and pyrrolidine resonances. IR spectroscopy can identify amine and imine functional groups (e.g., N-H stretches at 3300–3500 cm) .

- Thermodynamic data : Cross-reference enthalpy of formation (ΔfH°gas) and ionization energy (IE) from NIST Chemistry WebBook entries .

- Purity criteria : Report melting point, solubility in polar solvents (e.g., water, ethanol), and residual solvent levels via headspace GC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?

- Systematic review framework : Apply PRISMA guidelines to identify conflicting studies. Prioritize data from peer-reviewed sources using standardized measurement protocols (e.g., bomb calorimetry for ΔfH°gas) .

- Meta-analysis : Statistically aggregate datasets while accounting for variables like solvent polarity, temperature, and instrument calibration .

- Validation : Replicate disputed experiments using NIST-certified reference materials and publish raw data in supplementary files .

Q. What methodological challenges arise in quantifying this compound in complex biological matrices?

- Matrix interference : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate this compound from microbial lysates .

- Analytical sensitivity : Optimize LC-HRMS parameters (e.g., HILIC columns, positive ionization mode) to achieve detection limits <1 ng/mL .

- Quality control : Include internal standards (e.g., deuterated analogs) and validate recovery rates (85–115%) across triplicate runs .

Q. How can computational models improve the design of this compound degradation studies?

- QSAR modeling : Predict microbial degradation pathways using software like COSMOtherm, incorporating parameters like logP and pKa .

- Docking simulations : Map binding affinities of this compound to cytochrome P450 enzymes (e.g., CYP2A6) to identify rate-limiting steps .

- Dose-response meta-analysis : Integrate kinetic data from heterogeneous studies to model degradation half-lives under varying pH and temperature conditions .

Methodological Best Practices

Q. What experimental design principles ensure reproducibility in this compound research?

- Detailed protocols : Document reaction conditions (e.g., pH, temperature, agitation speed) and equipment specifications (e.g., HPLC column lot numbers) .

- Blinded analysis : Assign sample preparation and data interpretation to separate team members to reduce bias .

- Data transparency : Publish raw chromatograms, spectral files, and statistical code in open-access repositories .

Q. How should researchers address ethical and safety concerns when handling this compound?

- Toxicity screening : Conduct Ames tests for mutagenicity and acute toxicity assays in rodent models before large-scale synthesis .

- Safety protocols : Use fume hoods, nitrile gloves, and explosion-proof refrigerators for storage, citing OSHA and CLP regulations .

Data Reporting Standards

- Structural elucidation : Include NMR/IR spectra, high-resolution mass data, and crystallographic coordinates (if available) .

- Thermodynamic properties : Report ΔfH°gas, IE, and entropy values with measurement uncertainties (e.g., ±0.5 kJ/mol) .

- Biological activity : Use standardized assays (e.g., MIC for antimicrobial studies) and reference negative controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.